2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The chlorophenyl group is particularly reactive in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones, phenols, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can participate in click reactions for labeling and tracking biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the triazole ring and the phenyl groups suggests it may have activity against certain diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The triazole ring can interact with metal ions and other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)acetamide: Similar structure but with a different triazole isomer.
2-(2-chlorophenyl)-N-(1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl)acetamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
2-(2-chlorophenyl)-N-(1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethyl)acetamide: Another isomer with the triazole ring attached at a different position.
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the 1,2,3-triazole ring, in particular, offers unique reactivity and binding characteristics that are not found in other isomers or similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-16-9-5-4-8-15(16)12-18(24)22-17(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEKDKLPZQPQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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